molecular formula C19H24N4O4 B1377269 benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1373028-73-9

benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No. B1377269
CAS RN: 1373028-73-9
M. Wt: 372.4 g/mol
InChI Key: IHHZKEAUMHSOPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the Boc protecting group and the formation of the pyrazolo[1,5-a]pyrazine ring system. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the Boc group could be removed under acidic conditions, and the pyrazolo[1,5-a]pyrazine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Derivatives Synthesis : A study by Lukić et al. (2017) presented the synthesis of novel derivatives from benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. These derivatives were tested for inhibition of cathepsins K and B, showing significant inhibitory activity, which is relevant in therapeutic contexts (Lukić et al., 2017).

  • Microwave-Assisted Preparation : Nikulnikov et al. (2009) used tert-butyl amides derived from benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate in a microwave-assisted preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones. This method demonstrated an innovative approach in synthesizing these compounds (Nikulnikov et al., 2009).

  • Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis : El‐Dean et al. (2018) developed a series of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines starting from 3-methyl-6-oxo-1-phenyl-6,7-dihydropyrazolo[3,4-b]pyrazine-5-carbonitrile, which relates to benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. These compounds show potential for pharmacological activities (El‐Dean et al., 2018).

Chemical Properties and Reactivity

  • Reactivity Studies : Mironovich and Shcherbinin (2014) explored the reactivity of related compounds under various conditions, offering insights into the chemical behavior of benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate derivatives (Mironovich & Shcherbinin, 2014).

  • One-Pot Synthesis Approach : Zonouzi et al. (2006) reported a one-pot synthesis method involving compounds structurally similar to benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, showcasing an efficient synthesis approach (Zonouzi et al., 2006).

  • Diverse Synthesis Routes : Rosa et al. (2008) demonstrated the synthesis of pyrazole-5-carboxylates, related to the chemical , through regiospecific conversion processes. This research provides valuable insights into the versatility of synthesis methods for related compounds (Rosa et al., 2008).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its biological activity or its use as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-19(2,3)27-17(24)21-15-11-20-23-10-9-22(12-16(15)23)18(25)26-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHZKEAUMHSOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2CN(CCN2N=C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Reactant of Route 6
benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

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